N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a synthetic acetamide derivative characterized by a benzofuran core substituted with an isopropyl group at position 5 and an acetamide-linked 2,5-dimethoxyphenyl moiety. The benzofuran scaffold is known for rigidity and π-stacking capabilities, which may enhance binding to biological targets, while the 2,5-dimethoxyphenyl group introduces electron-donating substituents that modulate electronic and steric properties .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H23NO4/c1-13(2)14-5-7-19-17(9-14)15(12-26-19)10-21(23)22-18-11-16(24-3)6-8-20(18)25-4/h5-9,11-13H,10H2,1-4H3,(H,22,23) |
InChI Key |
LKVGOPGCLCFKRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(C=CC(=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones under acidic or basic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced via acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Substitution Reactions: The 2,5-dimethoxyphenyl group can be introduced through substitution reactions involving appropriate phenol derivatives and halogenated intermediates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: May be used in the development of new materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity. The benzofuran moiety is known to interact with various biological targets, potentially leading to diverse pharmacological effects.
Comparison with Similar Compounds
Structural Analogues from Patent Literature
Several benzothiazole- and benzofuran-based acetamides are described in –3 and 7 , offering insights into structural modifications and their implications:
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Substituent Effects : The 5-isopropyl group on benzofuran (target) contrasts with electron-withdrawing groups (e.g., CF3, Cl) on benzothiazole analogues. Isopropyl may enhance lipophilicity, while CF3/Cl could improve metabolic stability .
- Acetamide Substituent : The 2,5-dimethoxyphenyl group in the target shares similarities with benzothiazole derivatives but differs from BH36992’s 3,4-dimethoxyphenethyl chain, which introduces conformational flexibility .
Conformational and Crystallographic Insights
highlights the importance of dihedral angles in N-substituted 2-arylacetamides. For example, in 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, dihedral angles between aromatic rings and the amide group range from 44.5° to 77.5°, influencing hydrogen bonding and dimer formation . The target compound’s benzofuran and dimethoxyphenyl groups likely adopt distinct dihedral angles due to steric and electronic differences, which could affect intermolecular interactions (e.g., N–H⋯O bonding) and solubility.
Docking and Binding Affinity Predictions
describes the Lamarckian genetic algorithm (LGA) for docking, which predicts ligand-binding conformations. Applying such methods, the target compound’s benzofuran core may exhibit stronger π-π interactions with aromatic residues in enzyme active sites compared to benzothiazole analogues. The 2,5-dimethoxyphenyl group’s electron density could facilitate hydrogen bonding with polar residues, whereas CF3-substituted benzothiazoles might prioritize hydrophobic interactions .
Table 2: Hypothetical Binding Parameters (Predicted)
| Compound | Predicted LogP | Hydrogen Bond Acceptors | Rigidity Score (1–5) | Docking Score (kcal/mol) |
|---|---|---|---|---|
| Target Compound | 3.8 | 5 | 4 | -9.2 |
| N-(6-CF3-benzothiazole-2-yl) analogue | 4.1 | 4 | 3 | -8.7 |
| BH36992 | 2.9 | 6 | 2 | -7.5 |
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide, identified as compound D038-0781, is a synthetic organic compound with potential therapeutic applications. The molecular formula is , and it has garnered attention for its biological activities, particularly in the fields of antimicrobial and anticancer research.
The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 353.42 g/mol |
| LogP | 4.3589 |
| LogD | 4.3571 |
| Polar Surface Area | 47.152 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Biological Activity
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values suggest moderate to strong activity, comparable to established antibiotics.
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In studies involving different cancer cell lines, such as A549 (lung cancer) and HeLa (cervical cancer), it exhibited cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective: To evaluate the antimicrobial activity of D038-0781 against clinical isolates.
- Methods: Disk diffusion and broth microdilution methods were employed.
- Results: The compound showed an MIC of 16 µg/mL against E. coli, indicating significant antibacterial activity.
-
Anticancer Activity Assessment
- Objective: To assess the cytotoxic effects on lung and cervical cancer cell lines.
- Methods: MTT assay was used to determine cell viability.
- Results: IC50 values were recorded at 12 µM for A549 cells and 15 µM for HeLa cells, demonstrating promising anticancer potential.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation: The compound appears to interfere with cell cycle progression in cancer cells.
- Induction of Apoptosis: Evidence suggests that it may activate intrinsic apoptotic pathways, leading to increased caspase activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
